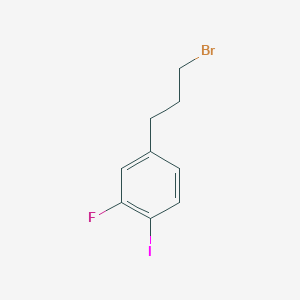
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors One common method involves the halogenation of a benzene derivative followed by a series of substitution reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the fluoro and iodo groups intact .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-4-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with biological molecules. The compound can also act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other halogenated benzene derivatives such as:
- 1-(3-Bromopropyl)-3-chloro-4-iodobenzene
- 1-(3-Bromopropyl)-3-fluoro-4-chlorobenzene
- 1-(3-Bromopropyl)-3-fluoro-4-bromobenzene
Uniqueness
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene is unique due to the specific combination of bromopropyl, fluoro, and iodo groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C9H9BrFI |
|---|---|
Molekulargewicht |
342.97 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-fluoro-1-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
UWHFPLTVBLVNIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCBr)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















